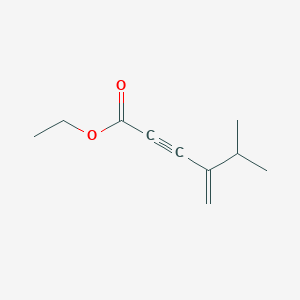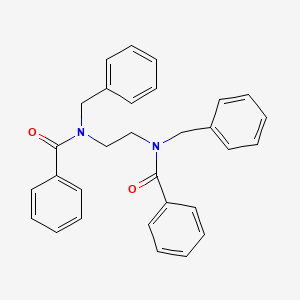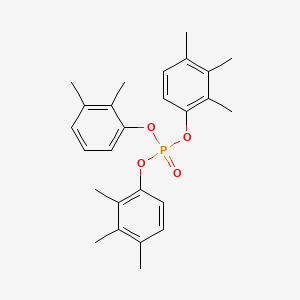
4-(5-Heptyl-1,3-dithian-2-YL)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Heptyl-1,3-dithian-2-YL)benzonitrile is an organic compound that features a benzonitrile group attached to a 1,3-dithiane ring, which is further substituted with a heptyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Heptyl-1,3-dithian-2-YL)benzonitrile typically involves the formation of the 1,3-dithiane ring followed by its attachment to the benzonitrile group. One common method involves the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Lewis acid catalyst to form the dithiane ring . The heptyl chain can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(5-Heptyl-1,3-dithian-2-YL)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The benzylic position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) are commonly used.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
4-(5-Heptyl-1,3-dithian-2-YL)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Medicine: Investigated for its potential neuroprotective and anticancer properties.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(5-Heptyl-1,3-dithian-2-YL)benzonitrile involves its interaction with specific molecular targets and pathways. The dithiane ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions . In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol: Known for its neuroprotective activity.
4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol: Exhibits similar fluorescence properties.
4-(5-Heptyl-1,3-dioxan-2-yl)benzonitrile: Another structurally related compound used in research.
Uniqueness
4-(5-Heptyl-1,3-dithian-2-YL)benzonitrile is unique due to its combination of a dithiane ring and a benzonitrile group, which imparts distinct chemical reactivity and potential applications. Its structural features allow for versatile modifications and functionalizations, making it a valuable compound in various research fields.
Properties
CAS No. |
86570-92-5 |
|---|---|
Molecular Formula |
C18H25NS2 |
Molecular Weight |
319.5 g/mol |
IUPAC Name |
4-(5-heptyl-1,3-dithian-2-yl)benzonitrile |
InChI |
InChI=1S/C18H25NS2/c1-2-3-4-5-6-7-16-13-20-18(21-14-16)17-10-8-15(12-19)9-11-17/h8-11,16,18H,2-7,13-14H2,1H3 |
InChI Key |
PGCJNLFQHSKNPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1CSC(SC1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Bromomethyl)selanyl]-4-chlorobenzene](/img/structure/B14418973.png)
![2-{[(1H-Imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14418976.png)






![1,4-Dioxaspiro[4.5]decan-3-ylmethyl acetate](/img/structure/B14419018.png)




